2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester
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Description
2-Amino-3-hydroxy-15-methyl-hexadecanoic acid ethyl ester (AHME) is an important biochemical compound that has been studied extensively in the scientific community. AHME is a small molecule that has been used in a variety of research applications, including as a drug target and in biochemical and physiological studies. AHME has a wide range of potential uses, including in pharmaceutical and biotechnology applications.
Scientific Research Applications
Environmental Presence and Biodegradation
Research on parabens, which are esters of para-hydroxybenzoic acid, offers insights into the environmental fate of similar esters. These compounds are used as preservatives in various products and have been identified as emerging contaminants due to their weak endocrine-disrupting potentials. Despite wastewater treatments effectively reducing their concentrations, parabens remain detectable in aquatic environments, indicating the persistence and ubiquity of ester compounds similar to 2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester in nature (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthesis and Applications in Polymer Chemistry
The modification of xylan, a natural polymer, to produce ethers and esters highlights the potential of esterification in creating materials with specific properties. This process results in biopolymer ethers and esters that may have applications ranging from drug delivery to paper strength additives. Such research underlines the significance of ester functional groups in developing new materials and enhancing existing products (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Biotechnological Routes and Biochemical Research
Lactic acid production from biomass illustrates the biotechnological relevance of esters and hydroxy acids. Lactic acid, a hydroxycarboxylic acid, is used in producing biodegradable polymers and can be considered a precursor to various chemicals, including esters. This review emphasizes the potential of lactic acid in green chemistry, demonstrating the versatility of ester-based compounds in sustainable chemical production (Gao, Ma, & Xu, 2011).
Bioavailability and Metabolic Pathways
Research on aspartame, an ester of aspartylphenylalanine, provides insights into the metabolism of esterified compounds. Aspartame is metabolized into aspartic acid, phenylalanine, and methanol, illustrating the metabolic pathways through which esters can be broken down into their constituent parts. This information is crucial for understanding the bioavailability and potential biological effects of ester compounds, including 2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester (Ranney & Oppermann, 1979).
properties
IUPAC Name |
ethyl (2R,3R)-2-amino-3-hydroxy-15-methylhexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO3/c1-4-23-19(22)18(20)17(21)15-13-11-9-7-5-6-8-10-12-14-16(2)3/h16-18,21H,4-15,20H2,1-3H3/t17-,18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSTXHIBWMQIGZ-QZTJIDSGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(CCCCCCCCCCCC(C)C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@@H](CCCCCCCCCCCC(C)C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453620 |
Source
|
Record name | 2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester | |
CAS RN |
750560-88-4 |
Source
|
Record name | 2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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